molecular formula C23H17BrN2O2 B3548818 2-(5-bromo-2,4-dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole

2-(5-bromo-2,4-dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole

Cat. No.: B3548818
M. Wt: 433.3 g/mol
InChI Key: GXCFYRRCVWAXPI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(5-bromo-2,4-dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O2/c1-27-19-12-20(28-2)18(24)11-17(19)23-25-21-15-9-5-3-7-13(15)14-8-4-6-10-16(14)22(21)26-23/h3-12H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCFYRRCVWAXPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C2=NC3=C(N2)C4=CC=CC=C4C5=CC=CC=C53)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(5-bromo-2,4-dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods often involve optimization of these steps to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalyst concentration are carefully controlled to ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

2-(5-bromo-2,4-dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents depending on the desired transformation .

Scientific Research Applications

2-(5-bromo-2,4-dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound exhibits biological activities that make it a potential candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including anticancer, antiviral, and antimicrobial properties.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-(5-bromo-2,4-dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-(5-bromo-2,4-dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole can be compared with other similar compounds, such as:

    2-(5-bromo-2,4-dimethoxyphenyl)-1H-imidazole: A simpler imidazole derivative with similar biological activities.

    2-(5-bromo-2,4-dimethoxyphenyl)-1H-benzimidazole: Another related compound with potential therapeutic applications.

    2-(5-bromo-2,4-dimethoxyphenyl)-1H-indole: An indole derivative with diverse biological activities.

The uniqueness of this compound lies in its specific structural features and the resulting biological and chemical properties that distinguish it from other similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-bromo-2,4-dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole
Reactant of Route 2
Reactant of Route 2
2-(5-bromo-2,4-dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole

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